molecular formula C22H20N2OS B3221500 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole CAS No. 1207022-38-5

2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole

Cat. No.: B3221500
CAS No.: 1207022-38-5
M. Wt: 360.5
InChI Key: ZDXKEFUAZWNSOV-UHFFFAOYSA-N
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Description

2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. This compound features a unique combination of benzylthio, furan-2-ylmethyl, and p-tolyl groups attached to an imidazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction where a benzyl halide reacts with a thiol in the presence of a base.

    Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the imidazole ring with a furan-2-ylmethyl halide under basic conditions.

    Addition of the p-Tolyl Group: The p-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using toluene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylthio and furan-2-ylmethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio group can undergo redox reactions, influencing cellular oxidative stress pathways. The furan-2-ylmethyl and p-tolyl groups may contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole
  • 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-methoxyphenyl)-1H-imidazole
  • 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-chlorophenyl)-1H-imidazole

Uniqueness

2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole stands out due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The combination of benzylthio and furan-2-ylmethyl groups also provides unique redox properties and binding characteristics, making it a versatile compound for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2OS/c1-17-9-11-19(12-10-17)21-14-23-22(24(21)15-20-8-5-13-25-20)26-16-18-6-3-2-4-7-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXKEFUAZWNSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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